2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 4-amino-3-methoxyacetophenone is then subjected to alkylation with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety, typically using a Grignard reagent followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The methoxy group can be demethylated to a hydroxyl group using reducing agents such as boron tribromide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Boron tribromide or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-nitro-3-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(4-amino-3-hydroxyphenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3-methoxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
2-(4-amino-3-methoxyphenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
2-(4-amino-3-hydroxyphenyl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a methoxy group on the aromatic ring, combined with a methylpropanoic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1314645-16-3 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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